N-Desisopropyl delavirdine

Description

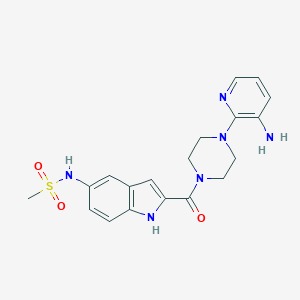

Structure

3D Structure

Properties

IUPAC Name |

N-[2-[4-(3-aminopyridin-2-yl)piperazine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O3S/c1-29(27,28)23-14-4-5-16-13(11-14)12-17(22-16)19(26)25-9-7-24(8-10-25)18-15(20)3-2-6-21-18/h2-6,11-12,22-23H,7-10,20H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTEFFPTUUPAKOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)N3CCN(CC3)C4=C(C=CC=N4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165133-86-8 |

Source

|

| Record name | N-Desisopropyl delavirdine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165133868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-DESISOPROPYL DELAVIRDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TV9X4GSK6W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Desisopropyl Delavirdine: Structure, Properties, and Analytical Considerations

Introduction

In the landscape of antiretroviral drug development, a comprehensive understanding of a drug's metabolic fate is paramount to ensuring its safety and efficacy. Delavirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), has been utilized in the therapeutic arsenal against Human Immunodeficiency Virus Type 1 (HIV-1).[1][2] Its mechanism involves the allosteric inhibition of reverse transcriptase, a critical enzyme in the viral replication cycle.[3][4] However, the clinical utility of any xenobiotic is intrinsically linked to its pharmacokinetic profile, which is largely dictated by its metabolism.

This technical guide focuses on N-Desisopropyl delavirdine (also known as desalkyl delavirdine), the principal human metabolite of delavirdine.[1][5][6] The study of this metabolite is crucial for drug development professionals, as it provides critical insights into delavirdine's clearance mechanisms, potential for drug-drug interactions, and overall disposition within the body.[7] This document provides an in-depth examination of the chemical structure, physicochemical properties, metabolic pathways, and analytical methodologies pertinent to N-Desisopropyl delavirdine, serving as a vital resource for researchers in pharmacology, medicinal chemistry, and analytical science.

Section 1: Chemical Identity and Physicochemical Properties

N-Desisopropyl delavirdine is structurally distinct from its parent compound through the absence of the N-isopropyl group on the pyridine ring. This seemingly minor modification significantly alters its pharmacological profile.

Table 1: Chemical Identifiers for N-Desisopropyl Delavirdine

| Identifier | Value |

|---|---|

| IUPAC Name | N-[2-[4-(3-amino-2-pyridinyl)piperazine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide[6] |

| CAS Number | 165133-86-8[5][6][8] |

| Molecular Formula | C₁₉H₂₂N₆O₃S[5][6][7] |

| Canonical SMILES | CS(=O)(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)N3CCN(CC3)C4=C(C=CC=N4)N[6][9] |

| Synonyms | N-Desisopropyldelavirdine, Desalkyl delavirdine, U-96183[6][10][11] |

Caption: Chemical Structure of N-Desisopropyl Delavirdine.

Table 2: Physicochemical Properties of N-Desisopropyl Delavirdine

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 414.48 g/mol | [5][7] |

| Monoisotopic Mass | 414.14740976 Da | [6] |

| XlogP (Predicted) | 1.0 | [9] |

| Storage Temperature | -20°C |[5][7] |

Section 2: Metabolic Pathway and Biological Significance

The biotransformation of delavirdine to N-Desisopropyl delavirdine is a primary clearance pathway in humans.[12] This metabolic step is a classic example of Phase I metabolism, specifically an N-dealkylation reaction.

Causality of Metabolism: The N-isopropyl group on the pyridine ring of delavirdine presents a site for oxidative metabolism. This reaction is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located predominantly in the liver.[12] Specifically, studies using human liver microsomes have demonstrated that CYP3A4 is the major enzyme responsible for this N-desalkylation, with a minor contribution from CYP2D6 .[12][13] The apparent Kₘ for this reaction in human liver microsomes is approximately 6.8 µM, indicating a relatively high affinity of the enzyme for the delavirdine substrate.[12]

The clinical significance of this pathway is twofold. First, delavirdine itself is a known inhibitor of CYP3A4. This creates a potential for auto-inhibition and significant drug-drug interactions with other co-administered drugs that are also substrates for CYP3A4.[3] Second, the formation of N-Desisopropyl delavirdine represents a detoxification step, as the metabolites of delavirdine are generally considered pharmacologically inactive against HIV-1 reverse transcriptase.[1]

Following its formation, N-Desisopropyl delavirdine can undergo further Phase II metabolism, such as conjugation with sulfate to form N-Desisopropyl Delavirdine N-Sulfate, which increases its water solubility and facilitates its excretion.[14][15]

Caption: Metabolic conversion of Delavirdine.

Section 3: Analytical Methodologies for Quantification

Accurate quantification of N-Desisopropyl delavirdine in biological matrices, such as plasma, is essential for pharmacokinetic studies. A robust and validated high-performance liquid chromatography (HPLC) method with fluorescence detection has been established for this purpose.[16]

Rationale for Method Selection:

-

Sample Preparation: The protocol begins with protein precipitation using acetonitrile. This is a rapid and effective technique to remove high molecular weight proteins from the plasma sample, which would otherwise interfere with the chromatographic separation and potentially damage the HPLC column.

-

Chromatography: Reversed-phase HPLC is the standard for separating moderately polar compounds like N-Desisopropyl delavirdine. The use of a phosphate buffer in the mobile phase helps maintain a consistent pH, ensuring reproducible retention times.

-

Detection: N-Desisopropyl delavirdine possesses intrinsic fluorescence, making fluorescence detection an ideal choice. This detection method offers high sensitivity and selectivity over standard UV detection, as fewer endogenous compounds in plasma naturally fluoresce at the specific excitation and emission wavelengths used. The optimal wavelengths are an excitation of 302 nm and an emission of 425 nm.[16]

Experimental Protocol: HPLC-Fluorescence Quantification

This protocol is adapted from the validated method described by Staton et al. (1995).[16]

1. Preparation of Standards and Samples: a. Prepare stock solutions of N-Desisopropyl delavirdine and an appropriate internal standard in a suitable organic solvent (e.g., methanol). b. Create a series of calibration standards by spiking blank human plasma with known concentrations of the metabolite, covering the expected physiological range (e.g., 0.02-17 µM).[16] c. Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

2. Sample Extraction (Protein Precipitation): a. To 100 µL of plasma sample (unknown, standard, or QC), add 200 µL of cold acetonitrile containing the internal standard. b. Vortex vigorously for 30 seconds to ensure complete protein precipitation. c. Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. d. Carefully transfer the supernatant to a clean tube.

3. HPLC Analysis: a. Dilute the supernatant with an equal volume of 10 mM phosphate buffer (pH 6.0). This step ensures compatibility with the mobile phase. b. Inject a defined volume (e.g., 50 µL) onto the HPLC system. c. HPLC Conditions:

- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

- Mobile Phase: Isocratic mixture of acetonitrile and 10 mM phosphate buffer (pH 6.0). The exact ratio should be optimized to achieve good separation.

- Flow Rate: 1.0 mL/min.

- Detector: Fluorescence detector.

- Excitation Wavelength: 302 nm.[16]

- Emission Wavelength: 425 nm.[16]

4. Data Analysis: a. Integrate the peak areas for N-Desisopropyl delavirdine and the internal standard. b. Calculate the peak area ratio (metabolite/internal standard). c. Construct a calibration curve by plotting the peak area ratio versus the concentration for the prepared standards. d. Determine the concentration of the metabolite in the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.

Caption: Workflow for quantification of N-Desisopropyl Delavirdine.

Conclusion

N-Desisopropyl delavirdine, as the primary metabolite of delavirdine, serves as a critical molecule of interest for understanding the parent drug's pharmacokinetic and metabolic profile. Its formation via CYP3A4-mediated N-desalkylation is a key determinant of delavirdine's clearance and drug interaction potential. The well-established analytical methods, particularly HPLC with fluorescence detection, provide the necessary tools for researchers to accurately quantify this metabolite in biological systems. This guide has synthesized the core chemical, metabolic, and analytical information on N-Desisopropyl delavirdine, providing a foundational resource for scientists and professionals in the field of drug development and antiretroviral research.

References

-

Voorman, R. L., Maio, S. M., Hauer, M. J., Sanders, P. E., & Woolf, T. F. (1998). Metabolism of delavirdine, a human immunodeficiency virus type-1 reverse transcriptase inhibitor, by microsomal cytochrome P450 in humans, rats, and other species: probable involvement of CYP2D6 and CYP3A. Drug Metabolism and Disposition, 26(7), 631-639. [Link]

-

Chang, M., Sood, V. K., & Dring, L. G. (1997). Metabolism of the HIV-1 reverse transcriptase inhibitor delavirdine in mice. Drug Metabolism and Disposition, 25(6), 765-775. [Link]

-

Chang, M., Sood, V. K., & Dring, L. G. (1997). Identification of the metabolites of the HIV-1 reverse transcriptase inhibitor delavirdine in monkeys. Drug Metabolism and Disposition, 25(11), 1286-1297. [Link]

-

Chang, M., Sood, V. K., & Dring, L. G. (1997). Metabolism of the human immunodeficiency virus type 1 reverse transcriptase inhibitor delavirdine in rats. Drug Metabolism and Disposition, 25(3), 356-368. [Link]

-

N-Desisopropyl delavirdine. PubChem, National Institutes of Health. [Link]

-

Freitas, R. F., & de Campos, M. L. (2009). Main metabolic routes of delavirdine. ResearchGate. [Link]

-

Staton, B. A., Johnson, M. G., Friis, J. M., & Adams, W. J. (1995). Simple, rapid and sensitive high-performance liquid chromatographic determination of delavirdine and its N-desisopropyl metabolite in human plasma. Journal of Chromatography B: Biomedical Applications, 668(1), 99-106. [Link]

-

N-Desisopropyl Delavirdine. MySkinRecipes. [Link]

-

N-DESISOPROPYL DELAVIRDINE. FDA Global Substance Registration System. [Link]

-

Delavirdine. PubChem, National Institutes of Health. [Link]

-

N-desisopropyl delavirdine (C19H22N6O3S). PubChemLite. [Link]

-

Behja, W., & Jemal, M. (2019). Anti-HIV Drug Discovery, Development and Synthesis of Delavirdine: Review Article. International Research Journal of Pure and Applied Chemistry, 20(3), 1-16. [Link]

-

Morse, G. D., Fischl, M. A., Shelton, M. J., & Cox, S. R. (1998). Rapid quantification of delavirdine, a novel non-nucleoside reverse transcriptase inhibitor, in human plasma using isocratic reversed-phase high-performance liquid chromatography with fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications, 707(1-2), 231-237. [Link]

-

Delavirdine. Wikipedia. [Link]

-

Wilde, M. I., & Faulds, D. (1998). Delavirdine: a review of its use in HIV infection. Drugs, 55(5), 683-706. [Link]

- Synthesis method of delavirdine.

-

Delavirdine. LiverTox - NCBI Bookshelf. [Link]

-

Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 20(8), 419-434. [Link]

-

Kumar, S., & Kumar, A. (2023). Analytical Method Development and Validation for Pharmaceuticals: A Review. Ashdin Publishing, 1-12. [Link]

-

Kumar, R., et al. (2015). Synthesis, structure–activity relationship and antiviral activity of 3′-N,N-dimethylamino-2′,3′-dideoxythymidine and its prodrugs. Bioorganic & Medicinal Chemistry Letters, 25(1), 114-117. [Link]

-

Reddy, G. S. R., et al. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology, 37(9), 1456-1483. [Link]

-

delavirdine. ClinPGx. [Link]

-

Deisopropylhydroxyatrazine. PubChem, National Institutes of Health. [Link]

Sources

- 1. Delavirdine | C22H28N6O3S | CID 5625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Delavirdine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Delavirdine: a review of its use in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Delavirdine mesylate (CAS 147221-93-0): R&D Systems [rndsystems.com]

- 5. dev.usbio.net [dev.usbio.net]

- 6. N-Desisopropyl delavirdine | C19H22N6O3S | CID 468304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-Desisopropyl Delavirdine [myskinrecipes.com]

- 8. Buy Online CAS Number 165133-86-8 - TRC - N-Desisopropyl Delavirdine | LGC Standards [lgcstandards.com]

- 9. PubChemLite - N-desisopropyl delavirdine (C19H22N6O3S) [pubchemlite.lcsb.uni.lu]

- 10. Metabolism of the HIV-1 reverse transcriptase inhibitor delavirdine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N-DESISOPROPYL DELAVIRDINE [drugfuture.com]

- 12. Metabolism of delavirdine, a human immunodeficiency virus type-1 reverse transcriptase inhibitor, by microsomal cytochrome P450 in humans, rats, and other species: probable involvement of CYP2D6 and CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. dev.usbio.net [dev.usbio.net]

- 15. Metabolism of the human immunodeficiency virus type 1 reverse transcriptase inhibitor delavirdine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Simple, rapid and sensitive high-performance liquid chromatographic determination of delavirdine and its N-desisopropyl metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Isolation of N-Desisopropyl Delavirdine

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis, isolation, and characterization of N-Desisopropyl delavirdine, a principal metabolite of the non-nucleoside reverse transcriptase inhibitor (NNRTI), delavirdine.[1] While primarily known as a metabolic byproduct, the availability of pure N-Desisopropyl delavirdine as a reference standard is crucial for pharmacokinetic, drug metabolism, and toxicology studies. This document outlines a validated synthetic route, detailed purification protocols, and robust analytical methods for the unambiguous structural confirmation of the title compound. The methodologies presented herein are designed for researchers, medicinal chemists, and drug development professionals requiring a reliable source of this important metabolite.

Introduction: The Significance of N-Desisopropyl Delavirdine

Delavirdine is an antiretroviral agent used in the treatment of HIV-1 infection.[2] Its mechanism of action involves the non-competitive inhibition of the viral enzyme reverse transcriptase, a critical component in the viral replication cycle.[3] In vivo, delavirdine is extensively metabolized, primarily by cytochrome P450 enzymes in the liver, with N-dealkylation being a major metabolic pathway.[3][4] This process leads to the formation of N-Desisopropyl delavirdine, a significant metabolite observed in plasma and urine.[5][6]

Understanding the pharmacokinetic profile and potential biological activity of N-Desisopropyl delavirdine is paramount for a complete safety and efficacy assessment of the parent drug. Therefore, the ability to synthesize and isolate this metabolite in a highly pure form is essential for its use as an analytical standard in quantitative bioassays and for in vitro pharmacological evaluation.

This guide provides a detailed, scientifically grounded methodology for the de novo synthesis of N-Desisopropyl delavirdine, moving from readily available starting materials to the final, purified compound.

Retrosynthetic Analysis and Synthetic Strategy

A retrosynthetic analysis of N-Desisopropyl delavirdine (I) suggests a logical disconnection at the amide bond, yielding two key precursors: 5-(methanesulfonamido)-1H-indole-2-carboxylic acid (II) and 1-(3-amino-2-pyridinyl)piperazine (III). This approach is analogous to established synthetic routes for the parent drug, delavirdine.[7][8]

The forward synthesis, therefore, will involve the preparation of these two key intermediates followed by their coupling to form the final product.

Caption: Synthetic workflow for N-Desisopropyl delavirdine.

Isolation and Purification

N-Desisopropyl delavirdine is a relatively polar compound, which necessitates a carefully chosen purification strategy.

Extraction

A standard aqueous workup as described in the synthesis protocol is the first step to remove water-soluble impurities and excess reagents.

Crystallization

If the crude product is obtained as a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, acetonitrile) can significantly enhance purity.

Chromatographic Purification

For optimal purity, column chromatography is recommended.

-

Normal-Phase Chromatography: Due to the polar nature of the product, a polar stationary phase like silica gel can be employed. A gradient elution system, for example, dichloromethane/methanol, may be effective.

-

Reversed-Phase Chromatography: A C18-functionalized silica gel with a water/acetonitrile or water/methanol gradient, often with a modifier like formic acid or trifluoroacetic acid, can also be an excellent choice for purifying polar compounds.

-

Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar compounds that show poor retention in reversed-phase chromatography, HILIC is a powerful alternative. [4][9]This technique typically uses a polar stationary phase (like silica or diol) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous solvent. [4]

Caption: General workflow for the isolation and purification of N-Desisopropyl delavirdine.

Structural Elucidation and Characterization

The identity and purity of the synthesized N-Desisopropyl delavirdine must be confirmed using a suite of analytical techniques.

| Technique | Expected Results |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity. Retention time should be distinct from starting materials and the parent drug, delavirdine. |

| Mass Spectrometry (MS) | The exact mass corresponding to the molecular formula C19H22N6O3S (414.1474 g/mol ). [10][11]Fragmentation patterns should be consistent with the proposed structure. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | The spectra should show all expected proton and carbon signals with appropriate chemical shifts, multiplicities, and integrations, confirming the molecular structure. The absence of the isopropyl signals seen in delavirdine's spectrum is a key diagnostic feature. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H, C=O (amide), and S=O (sulfonamide) functional groups. |

Conclusion

This technical guide has detailed a robust and reproducible methodology for the synthesis and isolation of N-Desisopropyl delavirdine. By following the outlined procedures for the synthesis of key intermediates, amide coupling, and subsequent purification, researchers can obtain this important metabolite in high purity. The analytical techniques described provide the necessary tools for comprehensive characterization and confirmation of the final product. The availability of a well-characterized standard of N-Desisopropyl delavirdine is indispensable for advancing our understanding of the metabolism and disposition of delavirdine.

References

- Chang, M., et al. (1997). Metabolism of the HIV-1 reverse transcriptase inhibitor delavirdine in mice. Drug Metabolism and Disposition, 25(7), 830-841.

- Chezal, J. M., et al. (2014). Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. Bioorganic & Medicinal Chemistry, 22(2), 856-868.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 468304, N-Desisopropyl delavirdine. Retrieved from [Link]

-

Biotage (2023). What can I use to purify polar reaction mixtures?. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5625, Delavirdine. Retrieved from [Link]

- Chang, M., et al. (1997). Identification of the metabolites of the HIV-1 reverse transcriptase inhibitor delavirdine in monkeys. Drug Metabolism and Disposition, 25(7), 822-829.

-

Wikipedia (2023). Delavirdine. Retrieved from [Link]

- Voorman, R. L., et al. (1998). Metabolism of delavirdine, a human immunodeficiency virus type-1 reverse transcriptase inhibitor, by microsomal cytochrome P450 in humans, rats, and other species: probable involvement of CYP2D6 and CYP3A. Drug Metabolism and Disposition, 26(7), 631-639.

-

MySkinRecipes (n.d.). N-Desisopropyl Delavirdine. Retrieved from [Link]

-

Biotage (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

- Cheng, C. L., et al. (2002). Determination of Delavirdine in Very Small Volumes of Plasma by High-Performance Liquid Chromatography With Fluorescence Detection. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 769(2), 297-303.

- Staton, B. A., et al. (1995). Simple, Rapid and Sensitive High-Performance Liquid Chromatographic Determination of Delavirdine and Its N-desisopropyl Metabolite in Human Plasma.

- Morse, G. D., et al. (1997). Steady-state pharmacokinetics of delavirdine in HIV-positive patients: effect on erythromycin breath test. Clinical Pharmacology & Therapeutics, 61(1), 89-99.

- Wollela, B., & Jemal, M. (2019). Anti-HIV Drug Discovery, Development and Synthesis of Delavirdine: Review Article. International Research Journal of Pure and Applied Chemistry, 20(3), 1-16.

- Google Patents (2012). CN102675284A - Synthesis method of delavirdine.

-

PubChem (n.d.). Delavirdine. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Delavirdine | C22H28N6O3S | CID 5625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biotage.com [biotage.com]

- 5. CN102675284A - Synthesis method of delavirdine - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Delavirdine - Wikipedia [en.wikipedia.org]

- 8. prepchem.com [prepchem.com]

- 9. biotage.com [biotage.com]

- 10. prepchem.com [prepchem.com]

- 11. US7553406B2 - Process for removing polar impurities from hydrocarbons and mixtures of hydrocarbons - Google Patents [patents.google.com]

An In-depth Technical Guide to the Mechanism of Action of N-Desisopropyl Delavirdine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Delavirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), has been a component in the combination therapy for Human Immunodeficiency Virus Type 1 (HIV-1). Its clinical efficacy is intrinsically linked to its metabolic fate. This guide provides a comprehensive examination of the mechanism of action of its principal metabolite, N-Desisopropyl delavirdine. While delavirdine itself is the active therapeutic agent, understanding the pharmacological profile of its metabolites is crucial for a complete comprehension of its clinical pharmacology, including drug-drug interactions and overall therapeutic window. This document will delve into the metabolic generation of N-Desisopropyl delavirdine, elucidate the established mechanism of action for the parent compound as a proxy for understanding the metabolite's potential interactions, and present the prevailing scientific consensus on the metabolite's activity, supported by a review of relevant experimental methodologies.

Introduction: The Clinical Context of Delavirdine and its Metabolism

Delavirdine (brand name Rescriptor) is a potent, non-competitive inhibitor of HIV-1 reverse transcriptase (RT), the enzyme responsible for converting the viral RNA genome into DNA, a critical step in the viral replication cycle.[1][2] As with other NNRTIs, delavirdine binds to an allosteric site on the p66 subunit of HIV-1 RT, inducing a conformational change that distorts the enzyme's active site and inhibits its DNA polymerase activity.[3][4]

Upon oral administration, delavirdine is extensively metabolized in the liver, primarily by the cytochrome P450 isoform CYP3A4, with a minor contribution from CYP2D6.[5][6] The major metabolic pathway is N-desalkylation of the isopropyl group, leading to the formation of N-Desisopropyl delavirdine, also referred to as desalkyl delavirdine.[5][7] This metabolic conversion is a critical determinant of the parent drug's pharmacokinetic profile and is central to understanding the overall in vivo activity.[3]

The Genesis of N-Desisopropyl Delavirdine: A Metabolic Pathway

The biotransformation of delavirdine to its N-desisopropyl metabolite is a primary clearance mechanism.[6] This process, predominantly mediated by CYP3A4, involves the oxidative removal of the isopropyl group from the piperazine nitrogen.

Caption: Metabolic conversion of Delavirdine.

Pharmacokinetic studies have shown that N-Desisopropyl delavirdine is a major circulating metabolite.[1] However, a pivotal aspect of its pharmacology is its classification as an inactive metabolite .[6] This classification implies that it does not contribute significantly to the antiretroviral effect of delavirdine therapy.

Mechanism of Action: An Extrapolation from the Parent Compound

To comprehend the potential interaction of N-Desisopropyl delavirdine with HIV-1 RT, it is instructive to first detail the well-established mechanism of its parent compound, delavirdine.

Allosteric Inhibition of HIV-1 Reverse Transcriptase

NNRTIs, including delavirdine, are non-competitive inhibitors with respect to the deoxynucleoside triphosphate (dNTP) substrates.[3] They bind to a hydrophobic pocket located approximately 10 Å from the catalytic active site of the enzyme.[3] This binding event induces a conformational change in the three-dimensional structure of the reverse transcriptase, particularly affecting the "thumb" and "fingers" subdomains. This structural alteration distorts the geometry of the active site, thereby impeding the proper binding of dNTPs and inhibiting the polymerase reaction.

Caption: Allosteric inhibition of HIV-1 RT by Delavirdine.

The Inactive Status of N-Desisopropyl Delavirdine

While a direct, quantitative measure of the binding affinity or inhibitory concentration (IC50) of N-Desisopropyl delavirdine is not extensively reported in publicly available literature, the consensus from pharmacological and clinical studies is that it is an inactive metabolite .[6] This indicates that the removal of the isopropyl group significantly diminishes or abrogates the molecule's ability to effectively bind to the NNRTI pocket and inhibit reverse transcriptase.

The causality behind this loss of activity likely lies in the specific structure-activity relationships of the bisheteroarylpiperazine class of NNRTIs. The isopropyl group in delavirdine likely contributes to the optimal hydrophobic and steric interactions within the binding pocket. Its removal would alter the molecule's conformation and its ability to engage with key amino acid residues in the pocket, thereby reducing its binding affinity to a level where it no longer exerts a significant inhibitory effect at clinically relevant concentrations.

Experimental Protocols for Assessing NNRTI Activity

The determination of the activity of compounds like delavirdine and its metabolites relies on robust in vitro assays. The following are representative protocols that would be employed to ascertain the antiviral efficacy and enzymatic inhibition of N-Desisopropyl delavirdine.

HIV-1 Reverse Transcriptase Enzymatic Assay (Colorimetric)

This assay directly measures the inhibition of the purified HIV-1 RT enzyme.

Methodology:

-

Plate Coating: Coat a 96-well microplate with a poly-A template.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing an oligo-dT primer, dNTPs, and digoxigenin (DIG)-labeled dUTP and biotin-labeled dUTP.

-

Compound Dilution: Prepare serial dilutions of the test compound (N-Desisopropyl delavirdine) and a positive control (Delavirdine).

-

Enzyme Reaction: Add the test compound dilutions and purified recombinant HIV-1 RT to the wells. Incubate to allow for DNA synthesis.

-

Detection:

-

Transfer the reaction product to a streptavidin-coated plate to capture the biotin-labeled DNA.

-

Add an anti-DIG antibody conjugated to peroxidase.

-

Add a peroxidase substrate (e.g., ABTS) and measure the absorbance.

-

-

Data Analysis: Calculate the percent inhibition relative to the no-drug control and determine the IC50 value.

Cell-Based Antiviral Assay (Luciferase Reporter Gene Assay)

This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.

Methodology:

-

Cell Seeding: Seed TZM-bl cells (a HeLa cell line expressing CD4, CCR5, and CXCR4 with an integrated HIV-1 LTR-luciferase reporter) in a 96-well plate.

-

Compound Addition: Add serial dilutions of the test compound and positive control to the cells.

-

Viral Infection: Infect the cells with a laboratory-adapted strain of HIV-1.

-

Incubation: Incubate the plates for 48 hours to allow for viral replication and expression of the luciferase reporter gene.

-

Lysis and Luminescence Measurement: Lyse the cells and add a luciferase substrate. Measure the luminescence using a luminometer.

-

Data Analysis: Calculate the percent inhibition of viral replication and determine the 50% effective concentration (EC50).

Data Presentation: Comparative Potency

| Compound | Target | Assay Type | Expected IC50 / EC50 (µM) |

| Delavirdine | HIV-1 RT | Enzymatic | ~0.26 |

| Delavirdine | HIV-1 (in cells) | Cell-based | Variable, sub-micromolar |

| N-Desisopropyl delavirdine | HIV-1 RT | Enzymatic | > Clinically relevant concentrations |

| N-Desisopropyl delavirdine | HIV-1 (in cells) | Cell-based | > Clinically relevant concentrations |

Conclusion

The mechanism of action of N-Desisopropyl delavirdine is best understood in the context of its role as the major, yet inactive, metabolite of delavirdine. While the parent drug, delavirdine, is a potent non-competitive inhibitor of HIV-1 reverse transcriptase, the metabolic removal of the N-isopropyl group appears to abrogate this activity. Therefore, the therapeutic effect of delavirdine administration is attributable to the parent compound, not its N-desisopropyl metabolite. For researchers in drug development, this underscores the critical importance of early metabolic profiling and the assessment of metabolite activity to fully characterize a drug candidate's in vivo behavior and therapeutic potential.

References

-

Chang, M., Sood, V. K., Kloosterman, D. A., Hauer, M. J., Fagerness, P. E., Sanders, P. E., & Vrbanac, J. J. (1997). Identification of the metabolites of the HIV-1 reverse transcriptase inhibitor delavirdine in monkeys. Drug Metabolism and Disposition, 25(7), 814-827. [Link]

-

Chang, M., Sood, V. K., Vrbanac, J. J., & Hauer, M. J. (1997). Metabolism of the HIV-1 reverse transcriptase inhibitor delavirdine in mice. Drug Metabolism and Disposition, 25(7), 828-838. [Link]

-

Voorman, R. L., Maio, S. M., Hauer, M. J., Sanders, P. E., & Wienkers, L. C. (1998). Metabolism of delavirdine, a human immunodeficiency virus type-1 reverse transcriptase inhibitor, by microsomal cytochrome P450 in humans, rats, and other species: probable involvement of CYP2D6 and CYP3A. Drug Metabolism and Disposition, 26(7), 631-639. [Link]

-

Chang, M., Vrbanac, J. J., & Hauer, M. J. (1997). Metabolism of the human immunodeficiency virus type 1 reverse transcriptase inhibitor delavirdine in rats. Drug Metabolism and Disposition, 25(7), 805-813. [Link]

-

Perry, C. M., & Faulds, D. (1997). Delavirdine: a review of its use in HIV infection. Drugs, 53(4), 673-694. [Link]

- BenchChem. (2025). Comparative Analysis of Delavirdine and Its Structural Analogs in HIV-1 Inhibition. BenchChem.

-

Pharmacology of Delavirdine ; Clinical uses, Mechanism of action, Indication, Side effects. (2024, June 20). YouTube. [Link]

-

GSK. (n.d.). RESCRIPTOR (delavirdine mesylate) tablets. GSKPro for Healthcare Professionals. [Link]

-

F.A. Davis PT Collection. (n.d.). Delavirdine. Davis's Drug Guide for Rehabilitation Professionals. [Link]

-

Behja, W., & Jemal, M. (2019). Anti-HIV Drug Discovery, Development and Synthesis of Delavirdine: Review Article. International Research Journal of Pure and Applied Chemistry, 20(3), 1-16. [Link]

-

Morse, G. D., Fischl, M. A., Shelton, M. J., & Freimuth, W. W. (1996). Delavirdine mesylate, a potent non-nucleoside HIV-1 reverse transcriptase inhibitor. Expert Opinion on Investigational Drugs, 5(10), 1333-1342. [Link]

-

ResearchGate. (2009). Main metabolic routes of delavirdine. [Link]

-

Demeter, L. M., Meehan, P. M., Morse, G., Fischl, M. A., Para, M., & Freimuth, W. W. (1999). Delavirdine Susceptibilities and Associated Reverse Transcriptase Mutations in Human Immunodeficiency Virus Type 1 Isolates from Patients in a Phase I/II Trial of Delavirdine Monotherapy (ACTG 260). Antimicrobial Agents and Chemotherapy, 43(6), 1373-1378. [Link]

-

Spence, R. A., Kati, W. M., Anderson, K. S., & Johnson, K. A. (1995). Mechanism of inhibition of HIV-1 reverse transcriptase by nonnucleoside inhibitors. Science, 267(5200), 988-993. [Link]

-

PubChem. (n.d.). Delavirdine. National Center for Biotechnology Information. [Link]

-

Oncohema Key. (2016, August 11). Delavirdine. [Link]

- Shih, C. K., Rose, J. M., Hansen, G. L., Wu, J. C., Bacolla, A., & Griffin, J. A. (1991). Chimeric HIV-1/HIV-2 reverse transcriptases: in vitro properties and highlights of areas important for inhibitor binding. Journal of Biological Chemistry, 266(36), 24647-24652.

-

Tran, J. Q., & Morse, G. D. (2001). Delavirdine: clinical pharmacokinetics and drug interactions. Clinical Pharmacokinetics, 40(3), 205-224. [Link]

-

Fan, L., & Mitsuya, H. (1995). Effects of non-nucleoside inhibitors of human immunodeficiency virus type 1 in cell-free recombinant reverse transcriptase assays. Antiviral Chemistry & Chemotherapy, 6(6), 347-354. [Link]

-

LiverTox. (2017, December 27). Delavirdine. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]

- de Béthune, M. P. (2010). Non-nucleoside reverse transcriptase inhibitors (NNRTIs), a chemical class of inhibitors of HIV-1 reverse transcriptase that are potent and specific for the treatment of HIV-1 infection. Antiviral Research, 85(1), 75-90.

-

Witvrouw, M., Pannecouque, C., Van Aerschot, A., Herdewijn, P., De Clercq, E., & Pauwels, R. (1998). Activity of non-nucleoside reverse transcriptase inhibitors against HIV-2 and SIV. Antiviral Chemistry & Chemotherapy, 9(5), 419-427. [Link]

-

Morse, G. D., Reichman, R. C., Fischl, M. A., Para, M., & Freimuth, W. (1997). Steady-state pharmacokinetics of delavirdine in HIV-positive patients: effect on erythromycin breath test. Clinical Pharmacology & Therapeutics, 62(1), 67-76. [Link]

Sources

- 1. Metabolism of the HIV-1 reverse transcriptase inhibitor delavirdine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Delavirdine: a review of its use in HIV infection [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of delavirdine, a human immunodeficiency virus type-1 reverse transcriptase inhibitor, by microsomal cytochrome P450 in humans, rats, and other species: probable involvement of CYP2D6 and CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Metabolism of the human immunodeficiency virus type 1 reverse transcriptase inhibitor delavirdine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of the metabolites of the HIV-1 reverse transcriptase inhibitor delavirdine in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and history of N-Desisopropyl delavirdine

An In-Depth Technical Guide to the Discovery, Analysis, and Significance of N-Desisopropyl Delavirdine

Abstract

N-Desisopropyl delavirdine is a molecule of significant interest in the lifecycle of delavirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI). It emerges both as a principal human metabolite and a process-related impurity during the synthesis of the active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview intended for researchers, analytical scientists, and drug development professionals. We will explore the discovery of N-desisopropyl delavirdine within the metabolic profile of its parent drug, detail the bioanalytical and impurity profiling methods for its identification and quantification, discuss its synthesis as a reference standard, and examine its pharmacological relevance. This document is structured to provide not just protocols, but the scientific rationale underpinning the experimental choices, ensuring a deep and actionable understanding of this critical delavirdine-related compound.

Introduction: The Context of Delavirdine and its Metabolites

Delavirdine, marketed as Rescriptor®, was developed as a potent NNRTI for the treatment of HIV-1 infection. Like all xenobiotics, delavirdine undergoes extensive metabolism in the body, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. The metabolic fate of a drug is a critical determinant of its efficacy, safety, and potential for drug-drug interactions. The identification of metabolites is a cornerstone of drug development, as these new chemical entities can possess their own pharmacological activity, contribute to toxicity, or serve as biomarkers of drug exposure.

N-Desisopropyl delavirdine was identified during the preclinical and clinical development of delavirdine as one of its major human metabolites. Its formation involves the enzymatic removal of one of the isopropyl groups from the piperidine nitrogen of the parent delavirdine molecule. This biotransformation significantly alters the physicochemical properties of the molecule, impacting its solubility, protein binding, and ability to interact with the reverse transcriptase enzyme. Furthermore, N-desisopropyl delavirdine is also a known process-related impurity that can arise during the synthesis of delavirdine mesylate, making its detection and control a critical aspect of quality control in manufacturing.

Metabolic Pathway and Bioactivation

The primary metabolic pathway leading to the formation of N-desisopropyl delavirdine is an N-dealkylation reaction. This process is a classic example of Phase I metabolism, which introduces or exposes functional groups on a drug molecule.

The Role of Cytochrome P450 Isozymes

The N-dealkylation of delavirdine is predominantly catalyzed by the CYP3A4 isozyme, one of the most important drug-metabolizing enzymes in humans. The mechanism involves the oxidation of the carbon atom attached to the nitrogen of the isopropyl group, leading to an unstable carbinolamine intermediate that spontaneously decomposes to yield the N-desisopropyl metabolite and acetone.

The central role of CYP3A4 in delavirdine's metabolism is also the reason for its significant drug-drug interaction profile. Delavirdine is not only a substrate but also a potent inhibitor of CYP3A4, which can affect the metabolism of other co-administered drugs that are substrates for this enzyme.

Workflow for Metabolite Identification

The identification of N-desisopropyl delavirdine as a major metabolite followed a standard drug metabolism workflow.

Caption: Workflow for the Identification of N-Desisopropyl Delavirdine.

Synthesis of N-Desisopropyl Delavirdine Reference Standard

The unambiguous identification and accurate quantification of N-desisopropyl delavirdine in biological matrices and as a process impurity requires a pure, well-characterized reference standard. The synthesis of this standard is a critical step in the development of validated analytical methods. While the exact proprietary synthesis routes are not always public, a plausible synthetic strategy can be derived from the known chemistry of delavirdine.

A common approach involves the use of a precursor molecule that can be selectively deprotected or modified to yield the desired product. For instance, a synthetic route might involve a starting material where one of the nitrogen atoms is protected with a group that can be removed under conditions that do not affect the rest of the molecule.

Analytical Methodologies

The analysis of N-desisopropyl delavirdine requires sensitive and specific analytical methods capable of separating it from the parent drug and other related substances. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometric (MS) detection is the gold standard for this purpose.

HPLC Method for Impurity Profiling

For the analysis of N-desisopropyl delavirdine as a process impurity in delavirdine mesylate drug substance, a gradient reverse-phase HPLC method is typically employed.

Experimental Protocol:

-

Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common choice, providing good retention and resolution for the moderately polar analytes.

-

Mobile Phase A: 0.05 M Ammonium acetate buffer, pH adjusted to 6.8 with acetic acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

0-10 min: 20% B to 40% B

-

10-25 min: 40% B to 70% B

-

25-30 min: Hold at 70% B

-

30-35 min: Return to 20% B

-

35-40 min: Re-equilibration at 20% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 20 µL.

-

Rationale: The gradient elution allows for the separation of the more polar N-desisopropyl delavirdine from the more retained parent drug, delavirdine. The buffered mobile phase helps to ensure consistent peak shapes for these basic compounds.

LC-MS/MS Method for Bioanalysis

For the quantification of N-desisopropyl delavirdine in biological matrices such as plasma, the high sensitivity and selectivity of tandem mass spectrometry (LC-MS/MS) are required.

Experimental Protocol:

-

Sample Preparation: Protein precipitation with acetonitrile followed by centrifugation is a common and effective method for extracting the analyte from plasma.

-

Chromatography: A rapid gradient on a shorter C18 column (e.g., 2.1 mm x 50 mm, 3.5 µm) is used to minimize run time.

-

Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions:

-

Delavirdine: Q1 -> Q3 (parent ion -> product ion)

-

N-Desisopropyl delavirdine: Q1 -> Q3 (parent ion -> product ion)

-

Internal Standard (e.g., a deuterated analog): Q1 -> Q3

-

-

Rationale: Multiple Reaction Monitoring (MRM) provides exceptional selectivity by monitoring a specific fragmentation of the parent ion, minimizing interference from the complex biological matrix.

-

Quantitative Data and Pharmacological Significance

While N-desisopropyl delavirdine is a major metabolite, its plasma concentrations are generally lower than those of the parent drug.

| Compound | Typical Plasma Concentration Range (in vivo) | In Vitro Antiviral Activity (IC50) |

| Delavirdine | Varies with dosing regimen | Potent |

| N-Desisopropyl delavirdine | Lower than parent drug | Significantly reduced compared to parent |

The removal of the isopropyl group can have a significant impact on the molecule's ability to bind to the non-nucleoside binding pocket of HIV-1 reverse transcriptase. This steric and electronic change generally leads to a substantial reduction in antiviral activity. Therefore, N-desisopropyl delavirdine is not considered to be a major contributor to the overall therapeutic effect of delavirdine.

The primary significance of N-desisopropyl delavirdine from a pharmacological perspective is its role as a biomarker of delavirdine exposure and metabolism. Its concentration relative to the parent drug can provide insights into the activity of CYP3A4 in an individual, which can be relevant for predicting drug-drug interactions.

Conclusion and Future Directions

N-Desisopropyl delavirdine serves as a quintessential example of the multifaceted nature of drug-related substances. It is a product of the body's metabolic machinery and a potential byproduct of chemical synthesis. A thorough understanding of its formation, properties, and analysis is essential for ensuring the safety, efficacy, and quality of delavirdine therapy.

Future research in this area could focus on a more detailed characterization of the potential for N-desisopropyl delavirdine to cause off-target effects or contribute to idiosyncratic drug reactions. Additionally, further investigation into its potential as a more precise phenotypic probe for CYP3A4 activity could be a valuable area of clinical pharmacology research. The principles and methodologies outlined in this guide provide a solid foundation for such future work.

References

-

U.S. Food and Drug Administration. (2012). RESCRIPTOR® (delavirdine mesylate) Tablets Label. [Link]

- Voorman, R. L., Maio, S. M., Hauer, M. J., Sanders, P. E., Payne, N. A., & Ackland, M. J. (1998). Metabolism of delavirdine, a human immunodeficiency virus type-1 reverse transcriptase inhibitor, by microsomal cytochrome P450 in humans, rats, and monkeys: reaction-phenotyping, regio- and stereoselectivity, and inhibition studies. Journal of Pharmacology and Experimental Therapeutics, 287(1), 399–408.

- Alsante, K. M., Hata, T. H., Lohr, L. L., & Sharp, T. R. (2001). Isolation and characterization of a new degradation product of delavirdine mesylate. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 419–429.

In Vitro Activity of N-Desisopropyl Delavirdine: An In-Depth Technical Guide for Researchers

Introduction: Contextualizing N-Desisopropyl Delavirdine in HIV-1 Therapeutics

Delavirdine, a bis(heteroaryl)piperazine (BHAP) derivative, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been utilized in combination therapies for Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1] Its mechanism of action involves the allosteric inhibition of the HIV-1 reverse transcriptase (RT), a pivotal enzyme in the viral replication cycle.[2][3] The in vivo efficacy of delavirdine is intrinsically linked to its metabolic fate, where it undergoes extensive biotransformation. A primary product of this metabolism is N-Desisopropyl delavirdine, its N-dealkylated metabolite.[4][5] This guide provides a comprehensive technical overview of the in vitro activity of delavirdine, with a specific focus on what is known about its major metabolite, N-Desisopropyl delavirdine, offering insights for researchers and professionals in drug development. Delavirdine is primarily metabolized by the cytochrome P450 3A (CYP3A) enzyme system.[6]

The Allosteric Inhibition of HIV-1 Reverse Transcriptase by Delavirdine

Delavirdine exerts its antiviral effect by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is distinct from the enzyme's active site where nucleoside analogs bind.[7] This non-competitive binding induces a conformational change in the enzyme, thereby disrupting its catalytic function and halting the conversion of the viral RNA genome into double-stranded DNA.[7] This mechanism is a hallmark of the NNRTI class of antiretroviral drugs.

Metabolism of Delavirdine to N-Desisopropyl Delavirdine

In vivo, delavirdine is extensively metabolized, with N-dealkylation being a major pathway.[4][5] This process, primarily mediated by CYP3A4, results in the formation of N-Desisopropyl delavirdine.[1][6] Studies in various animal models, including monkeys, rats, and mice, have consistently identified N-Desisopropyl delavirdine (also referred to as desalkyl delavirdine) as a major metabolite found in circulation, urine, and bile.[4][5][8] While this metabolite is a significant product of delavirdine's biotransformation, it is generally considered to be one of several inactive metabolites.[9] This characterization as "inactive" likely explains the scarcity of published data specifically detailing its in vitro anti-HIV-1 potency.

Assessing the In Vitro Antiviral Activity: Methodologies and Workflows

A thorough in vitro evaluation of a potential antiretroviral agent involves a multi-pronged approach, encompassing both enzymatic and cell-based assays. These assays are critical for determining a compound's potency (IC50 and EC50) and its therapeutic window (Selectivity Index).

Enzymatic Assays: Direct Measurement of Reverse Transcriptase Inhibition

The direct inhibitory effect of a compound on HIV-1 RT is quantified using enzymatic assays. These cell-free systems provide a direct measure of the compound's ability to interfere with the enzymatic machinery of the virus.

Detailed Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a standard method for determining the 50% inhibitory concentration (IC50) of a test compound against purified recombinant HIV-1 RT.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Test compound (e.g., Delavirdine) and N-Desisopropyl delavirdine stock solutions (in DMSO)

-

Reaction buffer containing a template/primer such as poly(A)/oligo(dT)

-

Deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., [3H]-dTTP or a non-radioactive alternative)

-

Microtiter plates

Procedure:

-

Compound Dilution: Prepare serial dilutions of the test compounds in the reaction buffer.

-

Reaction Setup: In a microtiter plate, combine the reaction buffer, dNTPs (including the labeled dNTP), and the diluted test compound.

-

Enzyme Addition: Initiate the reaction by adding the purified HIV-1 RT to each well.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes) to allow for DNA synthesis.

-

Termination and Detection: Stop the reaction and quantify the amount of newly synthesized DNA. For radioactive assays, this involves capturing the labeled DNA on a filter and measuring radioactivity. For non-radioactive methods, a colorimetric or fluorescence-based detection system is used.

-

Data Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to a no-drug control. The IC50 value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cell-Based Assays: Evaluating Antiviral Efficacy in a Biological Context

Cell-based assays are essential for assessing a compound's ability to inhibit viral replication within a cellular environment, providing a more biologically relevant measure of antiviral activity (EC50).

Detailed Protocol: TZM-bl Reporter Gene Assay for HIV-1 Inhibition

The TZM-bl cell line is a genetically engineered HeLa cell line that expresses CD4, CXCR4, and CCR5, and contains Tat-responsive luciferase and β-galactosidase reporter genes. This assay is a widely used standard for quantifying HIV-1 neutralization and inhibition.

Materials:

-

TZM-bl cells

-

HIV-1 virus stock

-

Test compounds (Delavirdine and N-Desisopropyl delavirdine)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well cell culture plates

-

Luciferase assay reagent

Procedure:

-

Cell Seeding: Seed TZM-bl cells in a 96-well plate and incubate overnight to allow for cell adherence.

-

Compound and Virus Preparation: Prepare serial dilutions of the test compounds. Mix each dilution with a pre-titered amount of HIV-1 virus and incubate for 1 hour at 37°C.

-

Infection: Remove the culture medium from the cells and add the virus-compound mixtures to the wells.

-

Incubation: Incubate the plates for 48 hours at 37°C to allow for viral entry, replication, and reporter gene expression.

-

Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Calculate the percentage of viral inhibition for each compound concentration relative to a virus-only control. The 50% effective concentration (EC50) is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting to a dose-response curve.

Cytotoxicity Assays: Determining the Selectivity Index

To ensure that the observed antiviral activity is not due to general cellular toxicity, a cytotoxicity assay is performed in parallel with the antiviral assays. The 50% cytotoxic concentration (CC50) is a measure of the compound's toxicity to the host cells.

Detailed Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Host cell line (e.g., TZM-bl cells)

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or an acidic isopropanol solution)

-

96-well plates

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with serial dilutions of the test compounds, similar to the antiviral assay but without the addition of the virus.

-

Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization and Absorbance Reading: Add the solubilization solution to dissolve the formazan crystals and read the absorbance at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to an untreated cell control. The CC50 value is determined by plotting cell viability against the log of the compound concentration.

Data Presentation and Interpretation

The quantitative data from these assays are crucial for comparing the potency and safety of different compounds.

Table 1: Comparative In Vitro Activity of Delavirdine

| Compound | Assay Type | Target | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Delavirdine | Enzymatic | HIV-1 RT | 0.26[10] | - | - |

| Delavirdine | Cell-based | HIV-1 IIIB in MT-4 cells | 0.03[10] | >100 | >3333 |

Note: Data for N-Desisopropyl delavirdine is not available in the public domain, likely due to its characterization as an inactive metabolite.

Visualizing the Experimental Workflow

The logical flow of in vitro antiviral testing is critical for obtaining reliable and reproducible results.

Caption: Workflow for in vitro antiviral and cytotoxicity testing.

Conclusion: Implications for Drug Development

The in vitro evaluation of delavirdine demonstrates its potent activity against HIV-1 reverse transcriptase and viral replication in cell culture. The extensive metabolism of delavirdine to N-Desisopropyl delavirdine is a key pharmacokinetic feature. The general classification of this major metabolite as "inactive" suggests that the parent compound is primarily responsible for the observed antiviral effect. For researchers in drug development, this underscores the importance of not only evaluating the in vitro activity of a parent drug but also understanding its metabolic profile and the activity of its major metabolites. A comprehensive understanding of the structure-activity relationship and the metabolic fate of a drug candidate is crucial for predicting its in vivo efficacy and potential for drug-drug interactions.

References

-

Chang, M., et al. (1997). Identification of the metabolites of the HIV-1 reverse transcriptase inhibitor delavirdine in monkeys. Drug Metabolism and Disposition, 25(7), 830-839. [Link]

-

Voorman, R. L., et al. (1998). Metabolism of delavirdine, a human immunodeficiency virus type-1 reverse transcriptase inhibitor, by microsomal cytochrome P450 in humans, rats, and other species: probable involvement of CYP2D6 and CYP3A. Drug Metabolism and Disposition, 26(7), 631-639. [Link]

-

Pharmacology of Delavirdine ; Clinical uses, Mechanism of action, Indication, Side effects. (2024). YouTube. [Link]

-

Delavirdine. (2016). Oncohema Key. [Link]

-

Chang, M., et al. (1997). Metabolism of the human immunodeficiency virus type 1 reverse transcriptase inhibitor delavirdine in rats. Drug Metabolism and Disposition, 25(7), 840-850. [Link]

-

Main metabolic routes of delavirdine. (n.d.). ResearchGate. [Link]

-

Freimuth, W. W. (1996). Delavirdine mesylate, a potent non-nucleoside HIV-1 reverse transcriptase inhibitor. Advances in Experimental Medicine and Biology, 394, 279-289. [Link]

-

Chang, M., et al. (1997). Metabolism of the HIV-1 reverse transcriptase inhibitor delavirdine in mice. Drug Metabolism and Disposition, 25(7), 851-862. [Link]

-

Delavirdine. (2017). LiverTox - NCBI Bookshelf. [Link]

-

Klarmann, G. J., et al. (1995). Effects of non-nucleoside inhibitors of human immunodeficiency virus type 1 in cell-free recombinant reverse transcriptase assays. Antimicrobial Agents and Chemotherapy, 39(12), 2726-2731. [Link]

-

Demeter, L. M., et al. (1998). Delavirdine Susceptibilities and Associated Reverse Transcriptase Mutations in Human Immunodeficiency Virus Type 1 Isolates from Patients in a Phase I/II Trial of Delavirdine Monotherapy (ACTG 260). Antimicrobial Agents and Chemotherapy, 42(12), 3247-3253. [Link]

-

Behja, W., & Jemal, M. (2019). Anti-HIV Drug Discovery, Development and Synthesis of Delavirdine: Review Article. International Research Journal of Pure and Applied Chemistry, 20(3), 1-16. [Link]

-

Benfield, T., & Moyle, G. (1998). Delavirdine: a review of its use in HIV infection. Drugs, 56(5), 865-883. [Link]

Sources

- 1. Metabolism of delavirdine, a human immunodeficiency virus type-1 reverse transcriptase inhibitor, by microsomal cytochrome P450 in humans, rats, and other species: probable involvement of CYP2D6 and CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journalirjpac.com [journalirjpac.com]

- 3. Delavirdine: a review of its use in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of the metabolites of the HIV-1 reverse transcriptase inhibitor delavirdine in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of the human immunodeficiency virus type 1 reverse transcriptase inhibitor delavirdine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Delavirdine | Oncohema Key [oncohemakey.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Metabolism of the HIV-1 reverse transcriptase inhibitor delavirdine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Role of N-Desisopropyl delavirdine in HIV Research

Abstract

N-Desisopropyl delavirdine, also known as desalkyl delavirdine, is the principal metabolite of delavirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) formerly used in the treatment of HIV-1. While delavirdine itself binds non-competitively to HIV-1 reverse transcriptase to inhibit viral replication, its metabolites are biologically inactive.[1][2][3] This guide provides a comprehensive technical overview of N-Desisopropyl delavirdine, moving beyond its identity as an inactive byproduct to illuminate its critical role in modern HIV research. We will explore its formation via cytochrome P450-mediated metabolism, its significance as a key biomarker in pharmacokinetic (PK) and drug-drug interaction (DDI) studies, and its application as an analytical standard. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and field-proven insights into why the study of this metabolite remains essential for understanding the disposition and interaction profile of its parent compound and other drugs metabolized through similar pathways.

Introduction: The Parent Compound and Its Metabolite

Delavirdine mesylate is a synthetic bisheteroarylpiperazine derivative that potently and specifically inhibits HIV-1 reverse transcriptase (RT).[2][4][5] It functions as an NNRTI by binding to an allosteric, hydrophobic pocket near the enzyme's active site, inducing a conformational change that disrupts the catalytic function of both RNA- and DNA-dependent DNA polymerase activities.[1][3][4][5][6]

Upon administration, delavirdine undergoes extensive hepatic metabolism, primarily orchestrated by the cytochrome P450 (CYP) enzyme system.[2][3][7] The major metabolic transformation is N-desalkylation, which cleaves the isopropyl group from the pyridine ring to form N-Desisopropyl delavirdine .[8][9][10] Understanding the formation and fate of this metabolite is not a trivial academic exercise; it is fundamental to characterizing the clinical pharmacology of delavirdine. Its rate of formation serves as a direct proxy for the activity of key drug-metabolizing enzymes, making it an indispensable tool for predicting and evaluating clinically significant drug-drug interactions.

The Metabolic Pathway: From Active Drug to Inactive Metabolite

The biotransformation of delavirdine to N-Desisopropyl delavirdine is a critical determinant of the parent drug's plasma concentration and, consequently, its therapeutic efficacy and potential for interactions.

The Role of Cytochrome P450 Isoforms

This metabolic conversion is predominantly catalyzed by CYP3A4 , one of the most important enzymes in drug metabolism.[8][11] A secondary, minor contribution is made by CYP2D6 .[8][9][11] The heavy reliance on CYP3A4 means that delavirdine's clearance is highly susceptible to modulation by co-administered drugs.

-

Inducers of CYP3A4 (e.g., rifampin, rifabutin, carbamazepine) can significantly accelerate the metabolism of delavirdine to N-Desisopropyl delavirdine, leading to a sharp decrease in delavirdine plasma concentrations and potential loss of virological control.[7][12]

-

Inhibitors of CYP3A4 can slow this metabolic process, increasing plasma levels of delavirdine. Notably, delavirdine itself is an inhibitor of CYP3A4, which complicates its own metabolism and creates a complex DDI profile with other CYP3A4 substrates, such as protease inhibitors.[6][7][11][13]

The causality is clear: monitoring the concentration of N-Desisopropyl delavirdine provides a direct window into the real-time functional activity of the CYP3A4 pathway in a clinical or research setting.

Visualizing the Metabolic Conversion

Caption: Metabolic conversion of Delavirdine to its inactive metabolite.

Core Role of N-Desisopropyl delavirdine in HIV Research

The significance of N-Desisopropyl delavirdine lies not in its own antiviral activity (which is negligible), but in its utility as a tool for pharmacological and clinical investigation.

A Key Biomarker for Pharmacokinetic Studies

In clinical trials and PK studies, measuring the plasma concentrations of both the parent drug and its major metabolite is standard practice. The ratio of metabolite to parent drug (Metabolite-Parent Ratio) can provide crucial insights into an individual's metabolic phenotype, adherence, and potential for drug interactions. For delavirdine, quantifying N-Desisopropyl delavirdine allows researchers to:

-

Determine the rate and extent of delavirdine metabolism.[10]

-

Assess inter-individual variability in CYP3A4 activity.

-

Investigate the impact of genetic polymorphisms in CYP enzymes on drug clearance.

An Essential Tool in Drug-Drug Interaction (DDI) Studies

The most critical role for N-Desisopropyl delavirdine is in the context of DDIs. When studying the interaction between delavirdine and a potential CYP3A4 inducer, a significant increase in the plasma concentration of N-Desisopropyl delavirdine, coupled with a decrease in delavirdine levels, provides definitive evidence of metabolic induction.[12] Conversely, when co-administered with a CYP3A4 inhibitor, suppressed levels of the metabolite confirm the mechanism of interaction.

A Reference Standard for Bioanalytical Methods

The synthesis and purification of N-Desisopropyl delavirdine are necessary to provide a certified reference standard for analytical laboratories.[14] This standard is indispensable for the validation of bioanalytical methods, such as High-Performance Liquid Chromatography (HPLC), used to quantify the metabolite in biological matrices like plasma.[2][12][15] Without an accurate standard, reliable pharmacokinetic data cannot be generated.

Experimental Methodologies

The following protocols are foundational for any research involving the metabolism of delavirdine. They are designed as self-validating systems, incorporating necessary controls and standards.

Protocol 1: Quantification of N-Desisopropyl delavirdine in Human Plasma via HPLC

This method is based on procedures developed for the analysis of delavirdine and its metabolite.[2][12][15]

Objective: To accurately measure the concentration of N-Desisopropyl delavirdine in plasma samples.

Methodology:

-

Sample Preparation:

-

Thaw 200 µL of human plasma on ice.

-

Add 400 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., U-88822, a structural analog).[15] This step precipitates plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

-

Extraction & Dilution:

-

Carefully transfer the supernatant to a clean tube.

-

Dilute the supernatant 1:1 with 10 mM phosphate buffer (pH 6.0) to ensure compatibility with the mobile phase.

-

-

HPLC Analysis:

-

System: A standard HPLC system with a fluorescence detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and phosphate buffer.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 50 µL.

-

Detection: Fluorescence detector set to an excitation wavelength of 302 nm and an emission wavelength of 425 nm.[2]

-

-

Quantification:

-

Generate a standard curve using known concentrations of purified N-Desisopropyl delavirdine reference standard spiked into control plasma.

-

Calculate the concentration in unknown samples by comparing the peak-height ratio of the analyte to the internal standard against the standard curve.

-

Caption: Workflow for quantifying N-Desisopropyl delavirdine in plasma.

Protocol 2: In Vitro Metabolism Assay Using Human Liver Microsomes

This assay determines the enzymatic kinetics of N-Desisopropyl delavirdine formation.[8][9]

Objective: To characterize the formation of the metabolite from delavirdine in a controlled enzymatic system.

Methodology:

-

Reaction Mixture Preparation (in a 96-well plate or microfuge tubes):

-

Buffer: 100 mM potassium phosphate buffer (pH 7.4).

-

Enzyme Source: Human Liver Microsomes (HLM) at a final concentration of 0.5 mg/mL.

-

Substrate: Delavirdine at various concentrations (e.g., 0.5 to 50 µM) to determine kinetic parameters.

-

Cofactor: An NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

-

Incubation:

-

Pre-incubate the buffer, HLMs, and delavirdine for 5 minutes at 37°C.

-

Initiate the reaction by adding the NADPH-regenerating system.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C in a shaking water bath. The time should be within the determined linear range for metabolite formation.

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile. This also precipitates the microsomal proteins.

-

-

Sample Processing & Analysis:

-

Centrifuge the samples at 4°C to pellet the protein.

-

Analyze the supernatant for N-Desisopropyl delavirdine concentration using the HPLC method described in Protocol 1.

-

-

Data Analysis:

-

Plot the rate of metabolite formation (pmol/min/mg protein) against the delavirdine concentration.

-

Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, KM (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity).[8]

-

Data Presentation & Summary

Clear data presentation is crucial for interpreting the pharmacological profile of a drug and its metabolite.

Table 1: Comparative Pharmacokinetic & Activity Parameters

| Parameter | Delavirdine (Parent Drug) | N-Desisopropyl delavirdine (Metabolite) | Reference(s) |

| Role | Active HIV-1 NNRTI | Inactive Metabolite | [1][2][3] |

| Primary Metabolic Enzyme | CYP3A4, CYP2D6 | N/A (Product of metabolism) | [8][11] |

| Plasma Protein Binding | ~98% | Data not extensively reported, but expected to be high | [1][4] |

| Half-life (t½) | ~5.8 hours | Dependent on formation and elimination rates | [1] |

| Antiviral Activity (IC50) | Potent (nM range) | Negligible / Inactive | [1][2] |

| Primary Research Use | Antiviral agent | Biomarker of CYP3A4-mediated metabolism | [8][12] |

Table 2: Kinetic Parameters of Delavirdine N-Desalkylation

The following table summarizes representative kinetic data for the formation of N-Desisopropyl delavirdine in human liver microsomes, demonstrating the utility of the in vitro assay.

| Enzyme Source | KM (µM) | Vmax (nmol/min/mg protein) | Reference(s) |

| Pooled Human Liver Microsomes | 6.8 ± 0.8 | 0.44 ± 0.01 | [8] |

| cDNA-expressed CYP3A4 | 5.4 ± 1.4 | N/A | [8] |

| cDNA-expressed CYP2D6 | 10.9 ± 0.8 | N/A | [8] |

Note: Data are presented as mean ± standard deviation where available.

Conclusion

N-Desisopropyl delavirdine, while devoid of intrinsic anti-HIV activity, holds a significant and multifaceted role in HIV research. Its identity as the major, inactive metabolite of delavirdine positions it as an exemplary biomarker for studying the activity of the CYP3A4 metabolic pathway. The quantification of this metabolite is not merely a pharmacokinetic footnote but a critical experimental endpoint in the evaluation of drug-drug interactions, the assessment of inter-individual metabolic variability, and the bioanalytical validation of its parent compound. For drug development professionals and researchers, understanding the principles and protocols surrounding N-Desisopropyl delavirdine provides a powerful and essential framework for investigating the complex interplay between antiretroviral agents and human drug metabolism.

References

-

Voorman, R. L., Maio, S. M., Hauer, M. J., Sanders, P. E., & Woolf, T. F. (1998). Metabolism of delavirdine, a human immunodeficiency virus type-1 reverse transcriptase inhibitor, by microsomal cytochrome P450 in humans, rats, and other species: probable involvement of CYP2D6 and CYP3A. Drug Metabolism and Disposition, 26(7), 631-639. [Link]

-

Tran, J. Q., & Cammack, N. (2001). Delavirdine: clinical pharmacokinetics and drug interactions. Clinical Pharmacokinetics, 40(3), 207-220. [Link]

-

National Center for Biotechnology Information. (n.d.). Delavirdine. PubChem Compound Database. Retrieved from [Link]

-

de Miranda, B. F., de Souza, A. M., & da Silva, A. F. (2009). Main metabolic routes of delavirdine. ResearchGate. [Link]

-

Voorman, R. L., & Hauer, M. J. (2001). Interaction of delavirdine with human liver microsomal cytochrome P450: inhibition of CYP2C9, CYP2C19, and CYP2D6. Drug Metabolism and Disposition, 29(2), 125-130. [Link]

-

Morse, G. D., Fischl, M. A., Shelton, M. J., Cox, S. R., & Freimuth, W. W. (1997). Single-Dose Pharmacokinetics of Delavirdine Mesylate and Didanosine in Patients with Human Immunodeficiency Virus Infection. Antimicrobial Agents and Chemotherapy, 41(1), 169-174. [Link]

-

Chang, M., Sood, V. K., & Kloosterman, D. A. (1997). Metabolism of the HIV-1 reverse transcriptase inhibitor delavirdine in mice. Pharmaceutical Research, 14(3), 309-316. [Link]

-

Irlbeck, D. M., & Schinazi, R. F. (2015). A Cell-Based Strategy To Assess Intrinsic Inhibition Efficiencies of HIV-1 Reverse Transcriptase Inhibitors. Antimicrobial Agents and Chemotherapy, 59(4), 1953-1962. [Link]

-

Cox, S. R., Herman, B. D., & Batts, D. H. (1997). Pharmacokinetic study of the interaction between rifabutin and delavirdine mesylate in HIV-1 infected patients. Journal of Acquired Immune Deficiency Syndromes and Human Retrovirology, 16(2), 99-105. [Link]

-

Sluis-Cremer, N., & Tachedjian, G. (2018). INSTIs and NNRTIs Potently Inhibit HIV-1 Polypurine Tract Mutants in a Single Round Infection Assay. Viruses, 10(10), 526. [Link]

-

Ali, A., & Johnson, K. A. (1999). Potency of Nonnucleoside Reverse Transcriptase Inhibitors (NNRTIs) Used in Combination with Other Human Immunodeficiency Virus NNRTIs, NRTIs, or Protease Inhibitors. Antimicrobial Agents and Chemotherapy, 43(4), 864-869. [Link]

-

Pediatric Oncall. (2024). Pharmacology of Delavirdine. YouTube. [Link]

-

Demeter, L. M., Shafer, R. W., & Meehan, P. M. (2000). Delavirdine Susceptibilities and Associated Reverse Transcriptase Mutations in Human Immunodeficiency Virus Type 1 Isolates from Patients in a Phase I/II Trial of Delavirdine Monotherapy (ACTG 260). Antimicrobial Agents and Chemotherapy, 44(3), 794-797. [Link]

-

Irlbeck, D. M., & Schinazi, R. F. (2015). A Cell-Based Strategy To Assess Intrinsic Inhibition Efficiencies of HIV-1 Reverse Transcriptase Inhibitors. Antimicrobial Agents and Chemotherapy. [Link]

-